molecular formula C12H12N2O2S B12901718 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one CAS No. 120996-85-2

1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one

カタログ番号: B12901718
CAS番号: 120996-85-2
分子量: 248.30 g/mol
InChIキー: IUCSECRLOOIUTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one (CAS: 13995-71-6) is a pyrimidine derivative featuring a furan-2-yl group at position 2, a methyl group at position 4, a methylsulfanyl group at position 6, and an acetyl substituent at position 3. Its molecular formula is C₁₁H₁₀N₂O₂S, with a molecular weight of 234.28 g/mol . Synonyms include 1-[2-(2-furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone and 1-[2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidin-5-yl]ethan-1-one .

特性

CAS番号

120996-85-2

分子式

C12H12N2O2S

分子量

248.30 g/mol

IUPAC名

1-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C12H12N2O2S/c1-7-10(8(2)15)12(17-3)14-11(13-7)9-5-4-6-16-9/h4-6H,1-3H3

InChIキー

IUCSECRLOOIUTO-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone typically involves multi-step reactions. One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and various catalysts to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

The compound 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one is a pyrimidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by case studies and data.

Anticancer Activity

Research has indicated that compounds similar to 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit various kinases involved in cancer progression, such as c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) . This compound's structure allows it to interact with these targets effectively, potentially leading to the development of new anticancer therapies.

Antimicrobial Properties

The furan and methylsulfanyl groups present in the compound enhance its antimicrobial activity. Research indicates that similar compounds have shown efficacy against a range of bacterial strains. For example, derivatives with furan rings are known to disrupt bacterial cell walls or inhibit essential enzymes . This suggests that 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one could be explored as a lead compound for developing new antibiotics.

Neuroprotective Effects

Emerging studies suggest that compounds containing furan and pyrimidine structures may possess neuroprotective properties. They have been shown to modulate pathways involved in neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease . The specific mechanisms often involve the inhibition of oxidative stress and inflammation within neural tissues.

Case Study 1: Anticancer Research

In a study published in Cancer Research, researchers synthesized a series of pyrimidine derivatives, including 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one , and evaluated their cytotoxic effects on GIST cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to existing treatment options .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted using various derivatives of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Case Study 3: Neuroprotection Assay

In vitro assays were performed to assess the neuroprotective effects of compounds similar to 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one on neuronal cells exposed to oxidative stress. The results showed reduced cell death and lower levels of reactive oxygen species (ROS), indicating potential for therapeutic use in neurodegenerative diseases .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeTargetReference
Compound AAnticancerc-KIT kinase
Compound BAntimicrobialBacterial cell wall
Compound CNeuroprotectiveOxidative stress pathways

Table 2: Structural Features and Activities

Structural FeatureAssociated Activity
Furan ringAntimicrobial activity
Methylsulfanyl groupEnhanced bioactivity
Pyrimidine coreKinase inhibition

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Pyrimidine derivatives with modifications to the core structure or substituents exhibit distinct physicochemical and biological properties. Key analogues include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-Furan, 4-Me, 6-MeS, 5-Acetyl C₁₁H₁₀N₂O₂S 234.28 Unspecified (structural focus)
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-...ethanone 4-(4-Fluorophenyl), 2-Sulfanylidene C₁₄H₁₃FN₂OS 294.33 Antibacterial, antifungal
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]triazol-4-yl)ethan-1-one 2-Thiophene, benzotriazole fusion C₁₈H₁₂N₄OS₂ 380.45 High aromaticity, synthetic utility
1-[4-Butylamino-6-chloro-2-(methylsulfanyl)...]ethan-1-ol 4-Butylamino, 6-Cl C₁₂H₁₇ClN₄OS 316.81 Intermediate for further functionalization
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)...)ethan-1-one 4-Bromophenyl, 6,7-dimethyl C₂₀H₁₆BrN₃OS 424.33 Enhanced hydrophobicity

Key Structural and Functional Differences

Aromatic vs. Non-Aromatic Substituents
  • In contrast, thiophene-2-yl analogues (e.g., ) exhibit higher aromaticity and sulfur-mediated lipophilicity, which may improve membrane permeability .
  • Fluorophenyl substituents (e.g., ) increase metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
Sulfur-Containing Groups
  • The methylsulfanyl group (-SMe) in the target compound contributes to moderate lipophilicity. In comparison, sulfanylidene (-S=) groups (e.g., ) form thione tautomers, altering electronic distribution and biological activity .
Ring Saturation and Fusion
  • Dihydropyrimidinone derivatives (e.g., ) feature a partially saturated pyrimidine ring, which enhances conformational flexibility and binding to biological targets like enzymes .
  • Benzotriazole-fused analogues () exhibit extended π-conjugation, improving UV absorption properties and utility in materials science .
Table 2: Reaction Conditions for Selected Analogues
Compound Class Key Reagents/Conditions Yield (%) Reference
Thiophene-substituted pyrimidines Triethylamine, DMF, 0°C (amine displacement) 85–95
Dihydropyrimidinones NaSH, methanol, room temperature 70–80
Bromophenyl derivatives General Procedure C, 40°C 75–90

生物活性

1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S with a molecular weight of approximately 347.43 g/mol. The compound features a pyrimidine ring substituted with furan and methylsulfanyl groups, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one. For instance, derivatives containing furan and pyrimidine moieties have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Compound AMDA-MB-231 (breast)6.59
Compound B4T1 (breast)13.23
Compound CMRC-5 (non-cancer)>200

These studies indicate that modifications to the furan and pyrimidine structures can enhance anticancer activity while maintaining selectivity against non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For example, certain pyrimidine derivatives exhibit promising antibacterial and antifungal activities. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Table 2: Antimicrobial Activity

CompoundBacteria TestedMIC (μg/mL)
Compound DE. coli40
Compound ES. aureus20
Compound FPseudomonas aeruginosa30

The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as lead structures for developing new antimicrobial agents .

The biological activity of 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one is hypothesized to involve multiple mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : Increased ROS generation has been observed, contributing to cytotoxicity.
  • Enzyme Inhibition : Inhibition of key enzymes involved in DNA synthesis and repair has been noted, particularly in bacterial systems.

Case Studies

A notable study investigated the effects of a related compound on triple-negative breast cancer cells, revealing significant reductions in cell viability at concentrations as low as 6.59 μM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through mitochondrial pathways .

Another study focused on antimicrobial efficacy against multi-drug resistant strains, demonstrating that certain structural modifications enhanced activity against Gram-positive bacteria while maintaining low toxicity towards human cells .

Q & A

Basic: What synthetic methodologies are reported for 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multicomponent reactions (MCRs) such as the Biginelli condensation, which involves β-ketoesters, aldehydes, and thiourea derivatives. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., HCl, BF₃·Et₂O) or ionic liquids improve cyclization efficiency.
  • Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) enhances solubility of the furan and pyrimidine precursors.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves byproducts from the methylsulfanyl group .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., furan protons at δ 6.3–7.4 ppm, methylsulfanyl at δ 2.5 ppm).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 278.08 for C₁₂H₁₂N₂O₂S).
  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water, 70:30) .

Advanced: How can X-ray crystallography address discrepancies in reported bond angles or hydrogen-bonding patterns for this compound?

Single-crystal X-ray diffraction resolves:

  • Methylsulfanyl orientation : Compare torsion angles (C-S-C-C) to avoid clashes with the furan ring.
  • Hydrogen bonding : Analyze N–H···O/S interactions (e.g., N3–H3···O15 distance ~2.8 Å) to validate packing stability. Use SHELXL for refinement, leveraging wR₂ < 0.15 and GooF ~1.0 to minimize residuals .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or intermolecular interactions?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) to assess electrostatic potential (ESP) for nucleophilic/electrophilic sites.
  • Molecular docking : Screen against biological targets (e.g., bacterial DHFR) using AutoDock Vina. Validate binding affinities (ΔG < −7 kcal/mol) against experimental IC₅₀ values .

Basic: What biological activities have been reported for structurally analogous pyrimidine derivatives?

Analogous dihydropyrimidinones exhibit:

  • Antimicrobial activity : MIC ~25 µg/mL against S. aureus via thymidylate synthase inhibition.
  • Anticancer potential : IC₅₀ ~50 µM against MCF-7 cells by disrupting microtubule assembly .

Advanced: How do steric effects from the methylsulfanyl and furan groups influence crystallization behavior?

  • Packing analysis : The methylsulfanyl group (C–S bond length ~1.8 Å) induces torsional strain, favoring triclinic (P1) over monoclinic systems.
  • Solvent selection : Low-polarity solvents (e.g., chloroform) minimize furan ring distortion during crystal growth .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH stability : Degrades at pH < 3 (acidic cleavage of the pyrimidine ring) or pH > 10 (hydrolysis of the methylsulfanyl group).
  • Thermal stability : Decomposes above 200°C (TGA data); store at −20°C under argon .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration (Cₘₐₓ ~1.2 µg/mL in rats).
  • Metabolite identification : Phase I metabolites (e.g., sulfoxide derivatives) may reduce efficacy in vivo .

Basic: What chromatographic methods are recommended for separating this compound from regioisomeric byproducts?

  • TLC : Rf ~0.6 (silica gel, ethyl acetate/hexane 1:1).
  • HPLC : Use a phenyl-hexyl column (gradient: 40→80% acetonitrile in 20 min) to resolve methyl positional isomers .

Advanced: How can substituent modifications (e.g., replacing methylsulfanyl with methoxy) enhance the compound’s pharmacological profile?

  • SAR studies : Methoxy analogs show improved logP (~2.8 vs. 3.5) but reduced antibacterial potency (MIC increase from 25 to 100 µg/mL).
  • In silico ADMET : Predict BBB permeability (QPPR models) and CYP3A4 inhibition risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。